molecular formula C10H11N2O5- B11825658 (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

Cat. No.: B11825658
M. Wt: 239.20 g/mol
InChI Key: HUGPLGZGZBFEOQ-BDAKNGLRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate is a chiral building block primarily used in the synthesis of β-lactone antibiotics. This compound is notable for its unique stereochemistry and its role in the biosynthesis of various biologically active molecules .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Properties

Molecular Formula

C10H11N2O5-

Molecular Weight

239.20 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C10H12N2O5/c11-9(10(14)15)8(13)5-6-1-3-7(4-2-6)12(16)17/h1-4,8-9,13H,5,11H2,(H,14,15)/p-1/t8-,9+/m1/s1

InChI Key

HUGPLGZGZBFEOQ-BDAKNGLRSA-M

Isomeric SMILES

C1=CC(=CC=C1C[C@H]([C@@H](C(=O)[O-])N)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C(C(=O)[O-])N)O)[N+](=O)[O-]

Origin of Product

United States

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